molecular formula C20H20N2O2 B12930248 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid CAS No. 390815-08-4

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

Cat. No.: B12930248
CAS No.: 390815-08-4
M. Wt: 320.4 g/mol
InChI Key: DIHHAPXAXYGMEH-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a phenyl group, and a carboxylic acid functional group, making it a unique and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. The cyclohexyl and phenyl groups can be introduced through subsequent functionalization reactions.

For example, a one-pot synthesis method can be employed where N-phenylbenzimidamides react with iodobenzenes or bromobenzenes in the presence of palladium and copper catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the benzimidazole ring can produce various hydrogenated derivatives.

Scientific Research Applications

1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.

    Industry: It can be used in the development of functional materials, such as dyes and catalysts

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole-2-carboxylic acid: Lacks the cyclohexyl and phenyl groups, making it less complex.

    2-phenyl-1H-benzo[d]imidazole: Similar structure but without the carboxylic acid group.

    1-cyclohexyl-1H-benzo[d]imidazole: Lacks the phenyl and carboxylic acid groups.

Uniqueness

1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both cyclohexyl and phenyl groups along with a carboxylic acid functional group. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (CAS No. 390815-08-4) is a compound of significant interest due to its diverse biological activities. It belongs to the benzimidazole class, which is well-known for its therapeutic potential, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Benzimidazole Core : Provides a scaffold for biological activity.
  • Cyclohexyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Phenyl Group : Contributes to the compound's interaction with biological targets.
  • Carboxylic Acid Functionality : Potentially involved in hydrogen bonding and receptor interactions.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The benzimidazole core can bind to DNA and proteins, potentially disrupting their function. This binding may lead to:

  • Antiviral Activity : Inhibition of viral replication.
  • Anticancer Effects : Induction of apoptosis in cancer cells.

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. Notable findings include:

  • Activity Against Flaviviruses :
    • The compound has shown promising results against Yellow Fever Virus (YFV) and Zika Virus (ZIKV). One derivative exhibited an EC50 of 1.7 µM against YFV and 4.5 µM against ZIKV, indicating significant antiviral efficacy .
  • Mechanism Insights :
    • Molecular docking studies suggest that the compound interacts with viral polymerases, inhibiting their activity and thus preventing viral replication .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that:

  • The compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Data Summary

Biological ActivityTargetEC50 (µM)Reference
Antiviral (YFV)YFV1.7
Antiviral (ZIKV)ZIKV4.5
AnticancerVarious Cancer Cell LinesVaries

Case Study 1: Antiviral Screening

In a study conducted by Mitry et al., several benzimidazole derivatives were synthesized and screened for antiviral activity against YFV and ZIKV. The study found that modifications to the cyclohexyl group significantly enhanced antiviral potency, demonstrating structure-activity relationships (SAR) that could guide future drug development .

Case Study 2: Anticancer Mechanisms

A comprehensive review on benzimidazole derivatives highlighted the mechanisms through which these compounds exert anticancer effects, including their ability to inhibit tubulin polymerization and interfere with microtubule dynamics . This suggests potential for developing new chemotherapeutic agents based on the benzimidazole scaffold.

Properties

CAS No.

390815-08-4

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C20H20N2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,23,24)

InChI Key

DIHHAPXAXYGMEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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